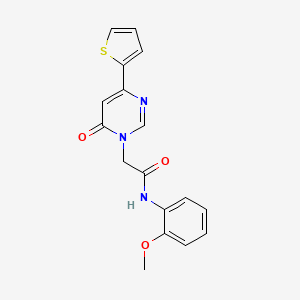

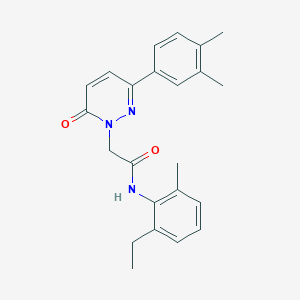

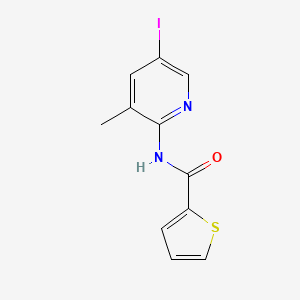

![molecular formula C10H9BrFNO B2916191 2-[(5-溴-2-氟苯基)甲基]-3-羟基丙腈 CAS No. 1283707-34-5](/img/structure/B2916191.png)

2-[(5-溴-2-氟苯基)甲基]-3-羟基丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is a useful research compound. Its molecular formula is C10H9BrFNO and its molecular weight is 258.09. The purity is usually 95%.

BenchChem offers high-quality 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

Šterk 等人 (2012) 的一项研究详细介绍了一种简明高效的方法来合成罗苏伐他汀合成中使用的关键嘧啶前体,展示了溴化和转化过程对类似于“2-[(5-溴-2-氟苯基)甲基]-3-羟基丙腈”的化合物的相关性 (Šterk、Časar、Jukič 和 Košmrlj,2012)。

Wan 等人 (2013) 开发了一种使用 U 形模板进行间位 C-H 芳基化和甲基化的方法,该方法有可能应用于类似化合物的功能化,用于各种合成应用 (Wan、Dastbaravardeh、Li 和 Yu,2013)。

在材料科学中的应用

- Gohier 等人 (2013) 研究了氟代噻吩用于调节共轭聚噻吩的电子性质,表明卤代化合物在改性材料的电子和光物理性质方面的重要性 (Gohier、Frère 和 Roncali,2013)。

在生物和环境科学中的应用

- Limban、Marutescu 和 Chifiriuc (2011) 合成了硫脲衍生物并测试了其抗病原活性,展示了溴化和氟化化合物在开发具有特定性质的抗菌剂中的潜力 (Limban、Marutescu 和 Chifiriuc,2011)。

新型合成路线和方法

- Qiu 等人 (2009) 报道了 2-氟-4-溴联苯的实用合成,这是制造各种医药和化学材料的关键中间体,突出了溴化和氟化化合物在合成化学中的相关性 (Qiu、Gu、Zhang 和 Xu,2009)。

作用机制

Target of Action

The primary target of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is the sodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting this protein can help reduce blood glucose levels, making it a key target for antidiabetic agents .

Mode of Action

2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile interacts with SGLT2 by binding to it, thereby inhibiting its function . This inhibition prevents glucose reabsorption in the kidneys, leading to the excretion of glucose in the urine and a subsequent decrease in blood glucose levels .

Biochemical Pathways

The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it disrupts the normal reabsorption process, leading to increased glucose excretion. This can have downstream effects on other biochemical pathways, particularly those involved in energy production and insulin regulation .

Pharmacokinetics

Like other sglt2 inhibitors, it is likely to be absorbed in the gastrointestinal tract and metabolized in the liver . Its bioavailability may be influenced by factors such as food intake and gastrointestinal transit time.

Result of Action

The primary molecular effect of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile is the inhibition of SGLT2, leading to decreased glucose reabsorption in the kidneys . On a cellular level, this results in increased glucose excretion in the urine. The overall effect of this action is a reduction in blood glucose levels, which can help manage type 2 diabetes .

Action Environment

Environmental factors such as diet, exercise, and medication compliance can influence the efficacy of 2-[(5-Bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile . For example, a diet high in carbohydrates may increase blood glucose levels, potentially reducing the drug’s effectiveness. Similarly, regular exercise can enhance the drug’s glucose-lowering effect.

属性

IUPAC Name |

2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-9-1-2-10(12)8(4-9)3-7(5-13)6-14/h1-2,4,7,14H,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMHSYYYITXCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(CO)C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

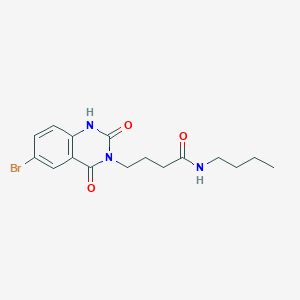

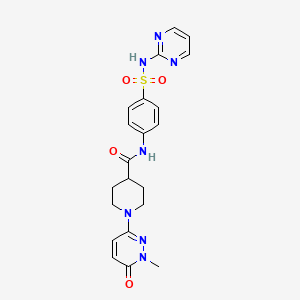

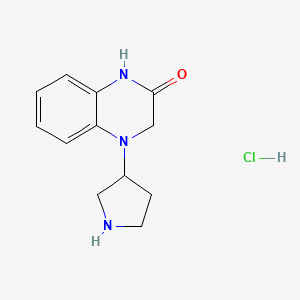

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)

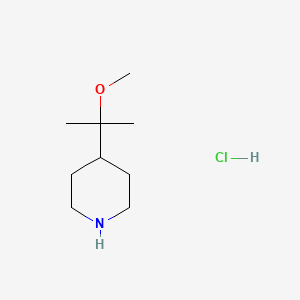

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2916114.png)